molecular formula C13H8F6N2O2 B1456249 Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate CAS No. 1379526-96-1

Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate

Cat. No. B1456249
M. Wt: 338.2 g/mol
InChI Key: SOGQRHUEDKQABR-UHFFFAOYSA-N
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Description

This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound . The trifluoromethyl groups and the ethyl carboxylate group suggest that this compound may have unique reactivity and properties compared to the parent naphthyridine structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of unsymmetrical 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the naphthyridine core, with the trifluoromethyl groups and ethyl carboxylate group contributing to its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the trifluoromethyl groups and the ethyl carboxylate group. The trifluoromethyl groups are electron-withdrawing, which could make the compound more reactive in certain chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of trifluoromethyl groups could increase its lipophilicity, potentially influencing its solubility and stability .

Scientific Research Applications

  • 3,5-Bis(trifluoromethyl)aniline

    • Application Summary : This compound is used in the synthesis of various other compounds .
    • Methods of Application : It is used in reactions to synthesize other compounds such as N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline (a Schiff’s base) and 5,7-bis(trifluoromethyl)aniline . It can also be used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
    • Results or Outcomes : The resulting compounds have potential applications in various fields, but specific results or outcomes are not mentioned .
  • Heterocyclic Compounds

    • Application Summary : Heterocyclic compounds are present in more than 85% of all physiologically active chemical compounds . They are found in many natural substances such as alkaloids, morphine, vinblastine, reserpine, and a variety of antibiotics like cephalosporin and penicillin .
    • Methods of Application : These compounds are often used in the synthesis of drugs and other medicinal compounds .
    • Results or Outcomes : The resulting compounds have a wide range of physiological effects, making them important in the field of medicinal chemistry .
  • N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea

    • Application Summary : This compound is used as an organocatalyst .
    • Methods of Application : It is synthesized from 3,5-Bis(trifluoromethyl)aniline .
    • Results or Outcomes : The resulting compound is used as a catalyst in various organic reactions .
  • 5,7-bis(trifluoromethyl)aniline

    • Application Summary : This compound is used in the synthesis of various other compounds .
    • Methods of Application : It is synthesized from 3,5-Bis(trifluoromethyl)aniline .
    • Results or Outcomes : The resulting compounds have potential applications in various fields, but specific results or outcomes are not mentioned .

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2/c1-2-23-11(22)8-4-3-6-7(12(14,15)16)5-9(13(17,18)19)21-10(6)20-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGQRHUEDKQABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143963
Record name 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate

CAS RN

1379526-96-1
Record name 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379526-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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